3-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Overview
Description
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a catalyst like ammonium chloride (NH4Cl) and a solvent such as ethanol (EtOH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the aldehyde to the nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Methoxy-5-(trifluoromethyl)phenylmethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
- 3-Methoxy-4-(trifluoromethyl)phenylacetonitrile
Uniqueness
3-Methoxy-5-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[3-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPZDDRQKCSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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